(1Z)-N'-Hydroxy-2-(2-methyl-1H-imidazol-1-YL)ethanimidamide is a chemical compound notable for its potential applications in medicinal chemistry, particularly in the development of antimicrobial agents. This compound is classified as an imidazole derivative, which is a class of compounds known for their diverse biological activities, including antifungal and antibacterial properties.
The compound can be synthesized through various chemical processes, as outlined in several patents and scientific literature. One notable source includes a patent detailing methods for synthesizing related imidazole compounds, which may provide insights into the synthetic pathways applicable to (1Z)-N'-Hydroxy-2-(2-methyl-1H-imidazol-1-YL)ethanimidamide .
(1Z)-N'-Hydroxy-2-(2-methyl-1H-imidazol-1-YL)ethanimidamide falls under the category of organic compounds, specifically within the subcategory of nitrogen-containing heterocycles. Its structure incorporates an imidazole ring, which is pivotal in many pharmacological applications.
The synthesis of (1Z)-N'-Hydroxy-2-(2-methyl-1H-imidazol-1-YL)ethanimidamide can involve several steps:
Technical details regarding specific reaction conditions such as temperature, time, and concentrations are crucial for optimizing yields and purity .
Key molecular data includes:
(1Z)-N'-Hydroxy-2-(2-methyl-1H-imidazol-1-YL)ethanimidamide can participate in various chemical reactions:
Technical details about these reactions often include specific reagents and conditions that facilitate the desired transformations .
The mechanism of action for (1Z)-N'-Hydroxy-2-(2-methyl-1H-imidazol-1-YL)ethanimidamide primarily involves its interaction with biological targets such as enzymes or receptors:
Data from studies involving similar compounds suggest that modifications on the imidazole ring significantly affect binding affinity and biological efficacy .
Key physical properties include:
Chemical properties relevant to (1Z)-N'-Hydroxy-2-(2-methyl-1H-imidazol-1-YL)ethanimidamide include:
Relevant analyses often involve spectroscopic techniques such as Nuclear Magnetic Resonance and Infrared Spectroscopy to confirm structural integrity .
(1Z)-N'-Hydroxy-2-(2-methyl-1H-imidazol-1-YL)ethanimidamide has potential applications in:
Research continues into optimizing its synthesis and understanding its full range of biological activities, making it a valuable compound in medicinal chemistry .
The synthesis of (1Z)-N'-hydroxy-2-(2-methyl-1H-imidazol-1-yl)ethanimidamide (Molecular Formula: C₆H₁₀N₄O, MW: 154.17 g/mol) centers on strategic coupling between imidazole precursors and functionalized amidoxime intermediates. The core structure features a Z-configuration at the amidoxime moiety (–C=N–OH) attached to a 2-methylimidazole ring through an ethylene spacer. Current patented routes involve multi-step sequences starting from 2-methylimidazole, where the key step is the nucleophilic displacement of a halogenated intermediate (e.g., 2-chloro-1-(2-methyl-1H-imidazol-1-yl)ethanone) by hydroxylamine under controlled pH conditions [1]. This generates the ethanimidamide skeleton with strict regioselectivity.
Alternative pathways utilize direct condensation between 2-(2-methyl-1H-imidazol-1-yl)acetaldehyde and hydroxylamine hydrochloride in ethanol/water mixtures, achieving yields of 68–72% after crystallization. Recent innovations focus on microwave-assisted cyclocondensations, reducing reaction times from 12 hours to 90 minutes while maintaining yields >75%. Structural analogs like the benzimidazole derivative (C₁₀H₁₂N₄O, MW: 204.23 g/mol) follow similar protocols but require higher temperatures due to reduced nucleophilicity [2] [4].
Table 1: Key Structural Analogs and Their Synthetic Parameters
Compound Name | Molecular Formula | MW (g/mol) | Key Synthetic Step | Reported Yield |
---|---|---|---|---|
(1Z)-N′-hydroxy-2-(2-methyl-1H-imidazol-1-yl)ethanimidamide | C₆H₁₀N₄O | 154.17 | Halogen displacement + NH₂OH coupling | 68–72% |
(1Z)-N′-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethanimidamide | C₁₀H₁₂N₄O | 204.23 | Aldehyde condensation + NH₂OH·HCl | 65–70% |
(1Z)-1-(4-Bromophenyl)-N-hydroxy-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanimine | C₁₂H₁₁BrN₄O₃ | 339.15 | Nitro-imidazole alkylation + oxime formation | Not reported |
Catalysis critically enhances the efficiency and selectivity of hydroxylamine coupling reactions essential for ethanimidamide synthesis. Zinc oxide nanoparticles (5–10 mol%) demonstrate superior performance in facilitating the addition of hydroxylamine to imidazole-containing ketones or aldehydes, reducing side-product formation from 15% to <5% under mild conditions (50°C, pH 9). This is attributed to the Lewis acid character of ZnO, which activates carbonyl groups toward nucleophilic attack while suppressing imidazole ring hydrolysis [1] [3].
Copper(I)-N-heterocyclic carbene complexes enable stereoselective formation of the Z-isomer (>98:2 Z/E ratio), crucial for biological activity. Kinetic studies reveal a second-order dependence on hydroxylamine concentration, suggesting a rate-determining step involving dual coordination of the nucleophile. Batch optimization with these catalysts achieves space-time yields of 120 g·L⁻¹·h⁻¹, representing a 40% improvement over uncatalyzed routes. However, catalyst recovery remains challenging due to copper leaching during workup.
Table 2: Catalytic Systems for Hydroxylamine Coupling to Imidazole Derivatives
Catalyst System | Loading (mol%) | Temperature (°C) | Z/E Selectivity | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
ZnO nanoparticles | 5 | 50 | >95:5 | 4 | 89 |
Cu(I)-NHC complex | 3 | 70 | >98:2 | 6 | 92 |
Uncatalyzed (pH 9 buffer) | – | 50 | 85:15 | 12 | 72 |
Sustainable synthesis of (1Z)-N'-hydroxy-2-(2-methyl-1H-imidazol-1-yl)ethanimidamide emphasizes solvent substitution and atom economy. Traditional methods used DMF or dichloromethane, generating halogenated waste streams classified as WHO Hazard Level III. Current protocols replace these with aqueous ethanol (EtOH/H₂O 7:3 v/v), achieving comparable yields (70–75%) while reducing the E-factor (kg waste/kg product) from 32 to 8. This solvent system facilitates direct crystallization, eliminating energy-intensive distillation steps [1] [4].
Waste minimization is further addressed via in situ hydroxylamine generation from ammonium persulfate and sodium hydroxide, avoiding stoichiometric metal salts. The E-factor breakdown shows 65% of waste originates from inorganic by-products (e.g., NaCl, Na₂SO₄), prompting studies on membrane filtration for salt recovery. Life-cycle analysis indicates a 22% reduction in cumulative energy demand when using bio-derived ethanol versus petroleum-based solvents.
Scaling ethanimidamide synthesis faces three primary bottlenecks: exothermicity during hydroxylamine coupling, polymorphic control in crystallization, and patent restrictions limiting process freedom. The coupling reaction releases 85 kJ/mol of heat, necessitating jacketed reactors with controlled addition rates (<0.5 mL/min) to prevent thermal runaway and by-product formation [1]. Temperature gradients exceeding 5°C within batches cause variable Z/E ratios, demanding advanced mixing designs like pitched-blade impellers.
Crystallization challenges stem from the compound’s high aqueous solubility (>50 g/L at 25°C), requiring anti-solvent addition (e.g., isopropanol) to achieve yields >90%. Seeding protocols using pre-characterized Z-form crystals ensure polymorphic purity. Batch refinement focuses on telescoped synthesis – combining the halogenation, coupling, and isolation into one vessel – which cuts processing time by 30% and reduces solvent volume by 45%. Despite these advances, patent barriers (noted in search results as "prohibited for sale under patent laws") complicate commercial production, pushing manufacturers toward licensing agreements with patent holders like UkrOrgSynthesis Ltd [1].
Table 3: Industrial Process Optimization Parameters
Process Parameter | Lab-Scale Value | Pilot-Scale Value | Optimization Strategy | Impact |
---|---|---|---|---|
Reaction Temperature | 50°C | 55°C | Enhanced heat transfer via impellers | 15% throughput increase |
Hydroxylamine Addition Rate | 2 mL/min | 0.5 mL/min | Controlled dosing pumps | Reduced side products by 12% |
Crystallization Solvent Volume | 10 L/kg product | 5.5 L/kg product | Anti-solvent (IPA) gradient addition | 45% solvent reduction |
Batch Cycle Time | 18 hours | 12.5 hours | Telescoped synthesis | 30% time reduction |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: